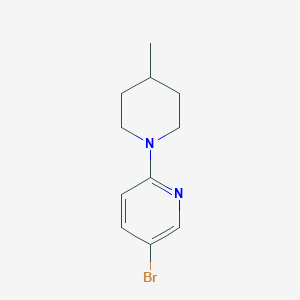

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

CAS No.: 633283-66-6

Cat. No.: VC3345949

Molecular Formula: C11H15BrN2

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 633283-66-6 |

|---|---|

| Molecular Formula | C11H15BrN2 |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 5-bromo-2-(4-methylpiperidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C11H15BrN2/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 |

| Standard InChI Key | FGPJEESWOCDESV-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)Br |

| Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=C2)Br |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is characterized by its unique structural features that contribute to its chemical behavior and potential biological activities. The compound contains both a pyridine ring and a piperidine ring, connected through a nitrogen atom, with the bromine atom providing a reactive site for further functionalization.

The key physical and chemical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 633283-66-6 |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 5-bromo-2-(4-methylpiperidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C11H15BrN2/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 |

| Standard InChIKey | FGPJEESWOCDESV-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)Br |

The compound features a bromine atom at the 5-position of the pyridine ring, which serves as an important reactive site for various chemical transformations, particularly in cross-coupling reactions. The presence of the 4-methylpiperidin-1-yl group at the 2-position of the pyridine ring contributes to the compound's potential interactions with biological targets, especially those relevant to neurological systems.

Structural Significance

The structural arrangement of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is particularly significant for its chemical reactivity and biological interactions. The pyridine ring serves as an electron-deficient aromatic system, with the bromine substituent further influencing its electronic properties. The presence of the 4-methylpiperidin-1-yl group introduces a basic nitrogen that can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Synthesis and Reactions

Chemical Reactivity

One of the most significant aspects of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is its potential to participate in various chemical transformations, particularly those involving the bromine substituent. The compound can undergo Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed cross-coupling of the brominated pyridine with boronic acids or esters to introduce new functionality at the 5-position of the pyridine ring. This versatility allows for extensive functionalization of the pyridine core, making 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine a valuable building block in medicinal chemistry and drug discovery.

Other potential reactions include:

-

Buchwald-Hartwig amination for introducing nitrogen-containing groups

-

Sonogashira coupling for introducing alkynyl substituents

-

Heck coupling for vinyl substitution

-

Lithium-halogen exchange followed by electrophilic trapping

These transformations significantly expand the chemical space accessible from this compound, enabling the generation of libraries of derivatives with potentially diverse biological activities.

Analytical Characterization

Spectroscopic Analysis

To confirm the identity and purity of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, various analytical techniques are commonly employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for structural characterization.

NMR Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides critical information about the structural arrangement of the compound. The ¹H-NMR spectrum would typically show:

-

Characteristic signals for the pyridine ring protons, with the proton at the 6-position appearing downfield due to the proximity to the electronegative nitrogen

-

Signals corresponding to the methyl group on the piperidine ring

-

Complex patterns for the piperidine ring protons due to their different chemical environments

Similarly, the ¹³C-NMR spectrum would display signals corresponding to the pyridine carbon atoms, the piperidine carbon atoms, and the methyl carbon, with the carbon attached to the bromine showing a characteristic chemical shift.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, the mass spectrum would typically show:

-

A molecular ion peak at m/z 255 (and 257 due to the bromine isotope pattern)

-

Characteristic fragmentation patterns involving the loss of the methyl group or cleavage of the pyridine-piperidine bond

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of the compound and to monitor reactions during its synthesis. These methods can be coupled with spectroscopic techniques (e.g., HPLC-MS or GC-MS) to provide additional structural information.

Applications in Medicinal Chemistry

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and its derivatives is crucial for optimizing their biological activities. Key structural elements that may influence the biological activity include:

-

The position of the bromine on the pyridine ring

-

The substitution pattern on the piperidine ring

-

The presence of additional functional groups

By systematically modifying these structural features, medicinal chemists can develop a comprehensive understanding of how structural changes affect biological activity, leading to the design of more potent and selective compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume